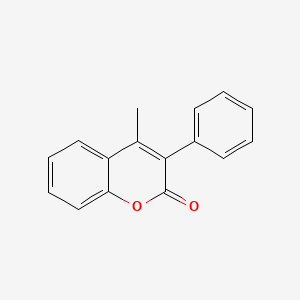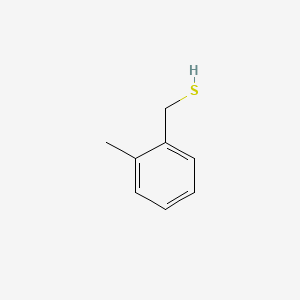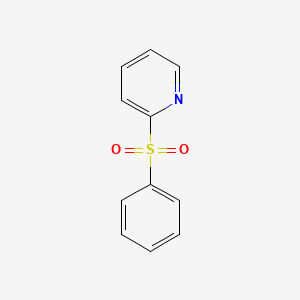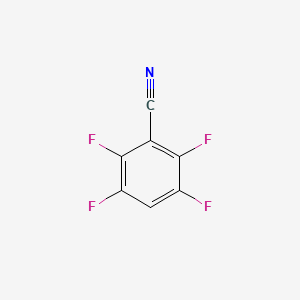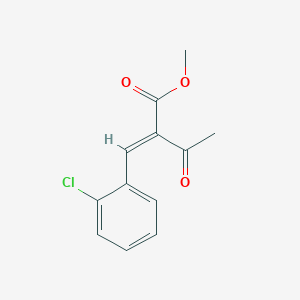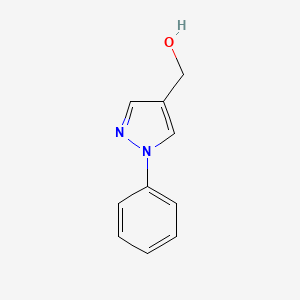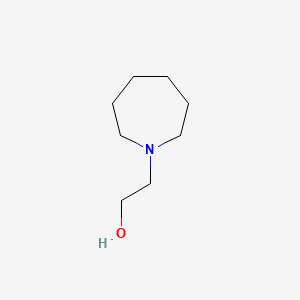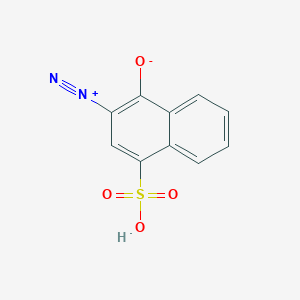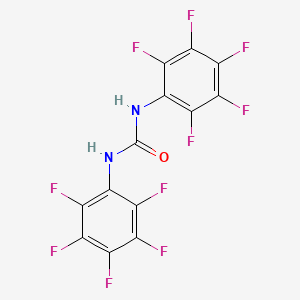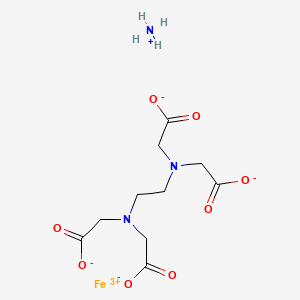![molecular formula C8H16O2Si B1580809 Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- CAS No. 59414-23-2](/img/structure/B1580809.png)
Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-
Vue d'ensemble
Description
“Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-”, also known as “1-Methoxy-3-(trimethylsilyloxy)butadiene”, is a chemical compound with the molecular formula C8H16O2Si and a molecular weight of 172.2969 . It is also referred to as "methyl 3-trimethylsilyloxybuta-1,3-dien-1-yl ether" .
Molecular Structure Analysis
The molecular structure of “Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the nature of chemical bonds.Applications De Recherche Scientifique
Applications in Energy Storage
Electrolyte Solvents in Li-ion Batteries Silane compounds, including variations like {(2-[2-(2-methoxyethoxy)ethoxy]ethoxy) trimethylsilane}, have been synthesized and employed as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules effectively dissolve lithium salts and contribute to the formation of a stable passivation film on graphite anodes, enhancing the cyclability and calendar life of the batteries. These findings underscore the potential of silane-based electrolytes in lithium-ion battery technology (Amine et al., 2006).
Applications in Surface Modification and Hydrophobicity
Surface Grafting and Hydrophobicity Control The surface modification of Aerosil 200 using methoxysilanes and p-toluenesulfonic acid as a catalyst has been studied, leading to the production of organosilicas with varying hydrophobic and hydrophilic properties. The research highlighted the ability to precisely control the surface characteristics, influencing properties like water contact angle, and tailoring the surfaces for specific applications (García et al., 2007).
Applications in Polymer Science
Copolymerization for Material Properties Enhancement Silane compounds have been copolymerized with materials such as styrene, acrylonitrile, and methyl methacrylate, leading to the development of copolymers with improved properties. The reactivity ratios determined in these studies suggest that copolymers consist of blocks of silane units interspersed with other organic comonomer units. This research provides insight into the role of silicon comonomers in affecting the properties of copolymers, such as solubility and thermal behavior (Rao & Babu, 1989).
Applications in Adhesion Promotion
Silane Structures and Polymer Adhesion Studies on the effect of silane headgroups on molecular interactions at interfaces, such as between poly(ethylene terephthalate) and various epoxy silanes, have been conducted to understand the role of these molecules in adhesion promotion. The research revealed that the methoxy headgroups of silanes influence the adhesion strength by affecting interfacial segregation and ordering behaviors, providing insights into the molecular mechanisms of adhesion in polymer systems (Zhang et al., 2012).
Propriétés
IUPAC Name |
4-methoxybuta-1,3-dien-2-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHALBPKEGDBVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- | |
CAS RN |
59414-23-2 | |
| Record name | [(3-Methoxy-1-methylene-2-propen-1-yl)oxy]trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59414-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, [(3-methoxy-1-methylene-2-propen-1-yl)oxy]trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3-trimethylsilyloxybuta-1,3-dien-1-yl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




